ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring a fused cyclopenta[d]thiazole core substituted with an acetamido group bearing phenyl and pyrrole moieties, along with an ethyl ester functional group. Its structural complexity arises from the interplay of aromatic systems (phenyl, pyrrole) and the bicyclic thiazole scaffold, which confer unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-[(2-phenyl-2-pyrrol-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-2-27-20(26)15-10-11-16-17(15)22-21(28-16)23-19(25)18(24-12-6-7-13-24)14-8-4-3-5-9-14/h3-9,12-13,15,18H,2,10-11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRZGLJNJCTQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
For instance, the aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These interactions could potentially lead to changes in the function of the compound’s targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug).
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific effects of this compound would depend on its exact biological activity.
Biological Activity
Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a synthetic compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound features a complex structure that includes a thiazole ring, which is significant for its biological properties. The molecular formula is C₁₄H₁₅N₃O₂S, and it has a molecular weight of approximately 273.35 g/mol. The presence of both the pyrrole and thiazole moieties contributes to its unique chemical behavior and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body.
- Enzyme Inhibition : The compound may act as an inhibitor or activator of various enzymes, influencing metabolic pathways.
- Receptor Interaction : It can bind to specific receptors, modulating cellular signaling processes.
These interactions can lead to significant biological effects, such as anti-inflammatory and anticancer activities.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of thiazole compounds have shown promise in inhibiting cancer cell proliferation. For example, compounds structurally similar to this compound have demonstrated effective inhibition against various cancer cell lines, including breast and colon cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| T47D | Breast Cancer | 43.4 |
| HCT116 | Colon Cancer | 6.2 |
- Antioxidant Properties : Some studies have highlighted the antioxidant potential of similar pyrrole derivatives, suggesting that this compound may also exhibit protective effects against oxidative stress.
Case Study 1: Anticancer Screening
In a study examining various thiazole derivatives, this compound was evaluated for its anticancer properties. The results indicated that it inhibited the growth of specific cancer cell lines at micromolar concentrations, demonstrating its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of thiazole derivatives. This compound was shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
Scientific Research Applications
1.1 Anti-inflammatory Properties
Research indicates that compounds containing the thiazole and pyrrole moieties exhibit significant anti-inflammatory activity. Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Studies have shown that derivatives of this compound demonstrate selective inhibition of COX-II with minimal ulcerogenic effects, making them promising candidates for developing safer anti-inflammatory drugs .
1.2 Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest. Research has demonstrated that similar thiazole and pyrrole derivatives can induce cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and EACC (endometrial cancer) cells . The anticancer activity is often attributed to the compound's ability to interact with specific cellular targets, leading to the modulation of signaling pathways involved in tumor growth and metastasis.
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Bekhit et al. (2023) | Demonstrated selective COX-II inhibition with minimal side effects | Potential anti-inflammatory drug development |
| Eren et al. (2023) | Evaluated a series of thiazole derivatives showing strong anti-inflammatory activity | Basis for new therapeutic agents targeting inflammation |
| El-Sayed et al. (2023) | Synthesized novel pyrazole derivatives with potent anti-inflammatory properties | Exploration of new anti-inflammatory drugs |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogous heterocyclic derivatives, focusing on structural motifs, physicochemical properties, and reported bioactivity.
Table 1: Comparative Analysis of Key Features
Structural and Electronic Differences
- Thiazole vs. Benzimidazole/Triazolo-diazepine Cores : The target compound’s cyclopenta[d]thiazole core offers greater rigidity compared to benzimidazole or triazolo-diazepine scaffolds. This rigidity may enhance binding selectivity in enzyme pockets but reduce conformational adaptability .
- This could improve target affinity in polar environments.
Physicochemical Properties
- Solubility: The target compound’s predicted LogP (~3.8) suggests moderate lipophilicity, comparable to benzimidazole derivatives but lower than thieno-triazolo-diazepines (~4.2). This balance may favor membrane permeability while retaining aqueous solubility.
- Thermal Stability : Cyclopenta[d]thiazole derivatives generally exhibit higher melting points (>200°C) than benzimidazoles (~160–180°C) due to enhanced π-stacking and rigidity .
Bioactivity Trends
While the target compound’s bioactivity remains uncharacterized, analogs provide insights:
- Thieno-triazolo-diazepines: Known for CNS activity (e.g., anxiolysis) via GABA receptor modulation. The absence of a diazepine ring in the target compound likely shifts its mechanism away from neurological targets.
- Benzimidazoles : Antiparasitic activity correlates with nitro and aromatic substituents. The target’s nitro-free structure may instead target kinases or inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
